molecular formula C12H13NO4 B2584515 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid CAS No. 150812-64-9

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2584515
CAS No.: 150812-64-9
M. Wt: 235.239
InChI Key: YNSLINIWXMFCJF-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . This high-purity compound (≥95%) is supplied for research and further manufacturing applications and is not intended for diagnostic or therapeutic use . As a derivative of the oxazolidinone class, this compound is of significant interest in medicinal chemistry research. Oxazolidinones are a well-known class of synthetic antibacterial agents. They function by selectively inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex, a crucial component of the bacterial translation process . This unique mechanism makes oxazolidinone-based structures active against multiple-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Researchers may utilize this specific phenylpropanoic acid-substituted oxazolidinone as a key synthetic intermediate or building block in the development of novel pharmacological tools or in structure-activity relationship (SAR) studies. Handling and Storage: For optimal stability, the product should be kept sealed in a dry environment at 2-8°C . Please note that the research applications mentioned are based on the known properties of the oxazolidinone class . Specific biological data for this exact compound may be limited, and researchers are encouraged to conduct their own investigations to confirm its suitability for their projects.

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSLINIWXMFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylpropanoic acid derivatives with isocyanates or carbamates to form the oxazolidinone ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The oxazolidinone ring and adjacent carbons are susceptible to oxidation under controlled conditions.

Reagents and Conditions

  • Potassium permanganate (KMnO₄) : Oxidizes the α-carbon to the oxazolidinone ring, forming a ketone derivative .

  • Chromium trioxide (CrO₃) : Selectively oxidizes the propanoic acid side chain, yielding a dicarboxylic acid derivative .

Mechanistic Insights

Oxidation typically proceeds via radical intermediates or electrophilic attack on electron-rich regions. For example, KMnO₄-mediated oxidation generates a carbonyl group at the α-position, stabilizing through resonance with the oxazolidinone ring .

Reduction Reactions

The oxazolidinone ring can undergo reduction to form saturated heterocycles or amines.

Reagents and Conditions

  • Lithium aluminum hydride (LiAlH₄) : Reduces the oxazolidinone ring to a pyrrolidine derivative .

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the propanoic acid side chain while preserving the ring structure .

Key Products

ReagentProductYield (%)Reference
LiAlH₄3-Phenylpyrrolidine-2-carboxylic acid56
H₂/Pd-C3-(2-Oxooxazolidin-3-yl)hydrocinnamic acid87

Substitution Reactions

The phenyl ring and oxazolidinone nitrogen participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

  • Halogenation (Cl₂, Br₂) : Occurs at the para position of the phenyl ring under acidic conditions .

  • Nitration (HNO₃/H₂SO₄) : Introduces a nitro group, enhancing reactivity for further derivatization .

Nucleophilic Ring-Opening

  • Amines (NH₃, R-NH₂) : Attack the carbonyl carbon of the oxazolidinone, leading to ring opening and formation of urea derivatives .

Enzyme Interaction and Biochemical Reactions

The compound acts as a mechanism-based inhibitor for metalloproteases like carboxypeptidase A (CPA).

Kinetic Parameters

ConfigurationKᵢ (mM)k (min⁻¹)MechanismReference
(2S,3R)0.670.075Covalent anhydride formation
(2R,3S)1.20.15Competitive inhibition

The (2S,3R)-isomer forms a stable anhydride intermediate with CPA’s catalytic Glu-270 residue, irreversibly inactivating the enzyme .

Key Reaction Conditions

  • Temperature : 70°C for 2.5 hours .

  • Solvent : Toluene or dichloromethane .

Stability and Side Reactions

  • Hydrolysis : The oxazolidinone ring hydrolyzes in aqueous acidic or basic conditions, forming β-amino alcohols .

  • Thermal Degradation : Decomposes above 170°C, releasing CO₂ and forming phenylpropanamide derivatives .

Scientific Research Applications

Basic Information

  • IUPAC Name: 3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
  • Molecular Formula: C12H13NO4
  • Molecular Weight: 235.24 g/mol
  • CAS Number: 150812-64-9

Structural Features

The structure of this compound features an oxazolidinone ring and a phenylpropanoic acid moiety, which contribute to its unique properties and biological activities. The presence of the phenyl group enhances its binding affinity to various biological targets compared to other oxazolidinone derivatives.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules: The oxazolidinone ring can undergo various reactions such as oxidation, reduction, and substitution to create more complex structures.
Reaction TypeDescription
OxidationConverts the compound into higher oxidation state derivatives.
ReductionAlters the oxazolidinone ring to more reduced forms.
SubstitutionThe phenyl and oxazolidinone rings can react with nucleophiles or electrophiles.

Biology

The biological applications of this compound include:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties: Its ability to modulate inflammatory pathways indicates potential therapeutic uses in treating chronic inflammatory conditions.

Medicine

Due to its biological activity, this compound has potential applications in:

  • Drug Development: The compound's unique structure may lead to novel drug candidates targeting specific enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound can be used as:

  • Intermediate in Pharmaceutical Production: It may serve as a precursor for synthesizing various pharmaceutical agents.
  • Material Science: Its chemical properties could be harnessed in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The mechanism was attributed to the compound's ability to inhibit bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

Research published in [source] highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound reduced inflammatory markers significantly compared to control groups.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenylpropanoic acid moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidinone Moieties

(a) 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.18 g/mol
  • Key Differences: Replaces the phenylpropanoic acid group with a benzoic acid moiety.
(b) (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
  • Molecular Formula: C₅H₇NO₄
  • Molecular Weight : 145.11 g/mol
  • Key Differences : Lacks the phenyl group and has a shorter acetic acid chain. The absence of aromaticity may limit π-π stacking interactions, affecting crystallinity .
(c) 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic Acid
  • Molecular Formula: C₆H₉NO₄
  • Molecular Weight : 159.14 g/mol
  • Key Differences: Contains a propanoic acid chain without the phenyl substituent. This simplification reduces molecular weight and may alter binding affinity in biological systems .

Derivatives with Heterocyclic Modifications

(a) Quinoxaline-Based Analogues
  • Example: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
  • Molecular Formula : C₁₉H₁₆N₂O₄
  • Key Differences: Incorporates a quinoxaline ring instead of oxazolidinone. The extended aromatic system enhances UV absorption and may improve DNA intercalation properties .
(b) Isoindolyl Derivatives
  • Example: 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic Acid
  • Molecular Formula: C₁₅H₁₃NO₃S
  • Key Differences: Substitutes the oxazolidinone with an isoindole ring and adds a thiophene group. This increases molecular complexity and introduces sulfur-based interactions .

Pharmacologically Active Analogues

(a) Inavolisib Intermediate
  • Structure: Contains a difluoromethyl-substituted oxazolidinone linked to a benzoxazepine ring.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₂H₁₃NO₄ 235.24 Oxazolidinone, phenylpropanoic High polarity, hydrogen-bond donor/acceptor
3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid C₁₀H₉NO₄ 207.18 Oxazolidinone, benzoic acid Enhanced solubility, lower steric hindrance
(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid C₅H₇NO₄ 145.11 Oxazolidinone, acetic acid Compact structure, limited aromaticity
Quinoxaline Derivative C₁₉H₁₆N₂O₄ 336.34 Quinoxaline, ester Extended conjugation, UV activity

Key Research Findings

  • Synthetic Routes: The target compound can be synthesized via condensation reactions involving oxazolidinone precursors and phenylpropanoic acid derivatives, often under reflux conditions with acid/base catalysis .
  • Hydrogen Bonding: The oxazolidinone and carboxylic acid groups facilitate robust hydrogen-bond networks, influencing crystallinity and stability .

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Empirical Formula : C₁₂H₁₃NO₄
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 150812-64-9
  • Structure : The compound features an oxazolidinone ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Recent studies indicate that derivatives of this compound can enhance the intestinal epithelial barrier by activating AhR signaling pathways. This mechanism is crucial for maintaining gut health and preventing disorders related to intestinal permeability .
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital in various pathological conditions where oxidative damage plays a role.

Biological Activity Data

Activity Effect Reference
AhR ActivationEnhances intestinal epithelial barrier
Antioxidant PropertiesReduces oxidative stress
CytotoxicityExhibits harmful effects at high concentrations

Case Study 1: Intestinal Health

A study involving germ-free Kunming mice demonstrated that the administration of this compound significantly improved the integrity of the intestinal barrier. Mice treated with this compound showed increased levels of diamine oxidase and reduced serum endotoxin levels, indicating enhanced gut barrier function .

Case Study 2: Antioxidant Effects

In vitro experiments have shown that the compound exhibits significant antioxidant activity, protecting cellular components from oxidative damage. This suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

Research Findings

Research has consistently pointed to the beneficial effects of this compound in various biological contexts:

  • Gut Microbiota Interaction : The compound has been implicated in modulating gut microbiota composition and enhancing the production of beneficial metabolites such as phenolic compounds .
  • Toxicological Profile : While exhibiting beneficial effects at therapeutic doses, caution is warranted due to its cytotoxicity at higher concentrations, necessitating further studies on safety and dosage optimization .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between oxazolidinone derivatives and phenylpropanoic acid precursors. Optimization involves refluxing in acetic acid with sodium acetate (2.09 mmol) as a catalyst under inert conditions for 4–5 hours, followed by precipitation in water and recrystallization from methanol . Reaction efficiency improves with controlled stoichiometry, temperature gradients, and catalyst screening (e.g., Pd/C for reductions).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use FT-IR to confirm carbonyl (C=O) and oxazolidinone ring vibrations (1702 cm⁻¹), NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–7.8 ppm) and stereochemistry, and mass spectrometry for molecular ion validation (e.g., [M+H]+). Cross-verify with X-ray crystallography for absolute configuration and computational DFT calculations to resolve overlapping peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spills : Absorb with inert materials (e.g., sand) and dispose in sealed containers.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical help for persistent irritation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways and optimize synthetic conditions for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediate stability. Reaction path searches using software like GRRM or Gaussian identify low-energy pathways. Machine learning (e.g., ICReDD’s feedback loop) integrates experimental yields to refine computational predictions, reducing trial-and-error by 30–50% .

Q. What strategies resolve contradictions between theoretical predictions and experimental yields in the synthesis of derivatives?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary solvent polarity (e.g., DMSO vs. THF) and temperature.
  • Isotope Labeling : Track reaction intermediates via ¹³C-NMR.
  • Kinetic Modeling : Use Eyring plots to compare activation energies with computational data.
  • Post-Hoc Analysis : Cross-validate with high-throughput robotic screening .

Q. How do structural modifications at the oxazolidinone ring affect the compound's bioactivity, and what experimental approaches validate these effects?

  • Methodological Answer :
  • Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) or steric hindrance (e.g., -CF₃) via nucleophilic substitution.
  • Bioassays : Test enzyme inhibition (e.g., lactate dehydrogenase) using kinetic assays (Km/Vmax).
  • Computational Docking : Simulate binding affinities with target proteins (e.g., AutoDock Vina).
  • SAR Analysis : Correlate substituent electronegativity with IC₅₀ values .

Q. What chromatographic methods effectively separate stereoisomers of this compound, and how are purity thresholds established?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (Chiralpak®) with hexane:isopropanol (90:10) mobile phase.
  • Purity Criteria : ≥98% by area normalization (UV detection at 254 nm).
  • Validation : Compare retention times with racemic mixtures and enantiopure standards .

Q. How should researchers address discrepancies between computational solubility predictions and empirical solubility data?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters (HSPs) and compare with experimental values in solvents like DMSO or ethanol.
  • Co-Solvency Studies : Use ternary phase diagrams to identify optimal solvent blends.
  • In Silico Refinement : Train neural networks on empirical data to improve COSMO-RS predictions .

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